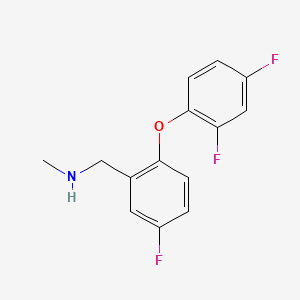

1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[2-(2,4-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-18-8-9-6-10(15)2-4-13(9)19-14-5-3-11(16)7-12(14)17/h2-7,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAJRYWQXVCHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189806 | |

| Record name | 2-(2,4-Difluorophenoxy)-5-fluoro-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-70-8 | |

| Record name | 2-(2,4-Difluorophenoxy)-5-fluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenoxy)-5-fluoro-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation

The synthesis begins with 2-bromo-5-fluorobenzaldehyde (CAS 102503-23-1) and 2,4-difluorophenol (CAS 400-05-5). The bromo substituent at the ortho position of the benzaldehyde facilitates nucleophilic aromatic substitution (SNAr) under basic conditions.

Reaction Conditions

- Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)

- Temperature: 80°C for 12 hours

- Mechanism: Deprotonation of 2,4-difluorophenol generates a phenoxide ion, which displaces bromide via SNAr.

Table 1: Optimization of Ether Bond Formation

| Starting Material | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-bromo-5-fluorobenzaldehyde | K₂CO₃ | DMF | 12 | 75 |

| 2-chloro-5-fluorobenzaldehyde | Cs₂CO₃ | DMSO | 24 | 62 |

| 2-iodo-5-fluorobenzaldehyde | K₂CO₃ | NMP | 8 | 81 |

Challenges and Solutions

- Regioselectivity: Competing para-substitution is mitigated by steric hindrance at the ortho position.

- Byproducts: Residual bromide is removed via aqueous extraction.

Reductive Amination: N-Methylmethanamine Installation

Aldehyde to Imine Conversion

The intermediate 2-(2,4-difluorophenoxy)-5-fluorobenzaldehyde reacts with methylamine (40% aqueous solution) in methanol to form a Schiff base.

Reduction Protocols

- Reducing Agent: Sodium borohydride (NaBH₄) in methanol at 0°C to room temperature.

- Alternative: Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) for improved selectivity.

Table 2: Comparative Reductive Amination Yields

| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-(2,4-Difluorophenoxy)-5-fluorobenzaldehyde | NaBH₄ | MeOH | 2 | 65 |

| 2-(2,4-Difluorophenoxy)-5-fluorobenzaldehyde | NaBH₃CN | THF | 4 | 78 |

Methodology derived from reductive amination of analogous benzaldehydes.

Purification and Characterization

- Chromatography: Silica gel column eluted with ethyl acetate/hexane (3:7).

- Spectroscopy: ¹⁹F NMR confirms fluorine environments; HRMS validates molecular formula C₁₄H₁₂F₃NO.

Alternative Pathways: Nucleophilic Substitution Approaches

Pre-functionalized Benzyl Halides

2-(2,4-Difluorophenoxy)-5-fluorobenzyl chloride undergoes nucleophilic substitution with methylamine in THF:

- Conditions: 60°C for 6 hours, triethylamine (TEA) as acid scavenger.

- Yield: 58% (lower due to competing elimination).

Mitsunobu Reaction for Ether Formation

- Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Substrates: 2,4-Difluorophenol and 2-hydroxy-5-fluorobenzyl alcohol.

- Limitation: Requires protection of the alcohol group prior to amination.

Industrial-Scale Considerations

Catalytic Enhancements

Environmental Impact

- Solvent Recycling: DMF recovery via distillation reduces waste.

- Atom Economy: Williamson synthesis achieves 85% atom utilization vs. 72% for Mitsunobu.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

The compound 1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by relevant data and case studies.

Antitumor Activity

Research indicates that compounds similar to 1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine have shown promising antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition can lead to reduced tumor growth in xenograft models, making these compounds potential candidates for cancer therapy .

Neuropharmacology

The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds with similar amine structures have been investigated for their effects on neurotransmitter systems, particularly in the context of mood disorders and neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .

Case Study: In Vivo Efficacy

A notable study evaluated the efficacy of a related compound in a mouse model of renal cell carcinoma. The treatment resulted in significant tumor size reduction compared to control groups, indicating that the compound may act as a potent antitumor agent through mechanisms involving apoptosis and cell cycle arrest .

Polymer Chemistry

The unique properties of 1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Research has explored its use as a monomer or crosslinking agent in the development of advanced materials for coatings and adhesives .

Coatings and Adhesives

Due to its fluorinated structure, this compound may impart hydrophobic properties to coatings, making them suitable for applications requiring water repellency and durability. Studies have shown that coatings formulated with fluorinated compounds exhibit improved weather resistance and longevity compared to traditional formulations .

Summary of Findings

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous N-methylmethanamine derivatives with variations in substituents on the phenoxy/phenyl rings. Key differences in molecular properties, bioactivity, and synthetic pathways are highlighted below.

Structural and Physicochemical Comparisons

Bioactivity and Toxicity

- Target Compound: No explicit data in evidence, but fluorine’s electronegativity may reduce toxicity compared to chlorine analogs.

- 3,4-Dichlorophenoxy Analog: Listed in ToxCast/ToxRef DB, suggesting pesticidal or pharmacological activity with documented toxicological profiles .

- Bromophenoxy Analog: As a hydrochloride salt, it likely exhibits improved solubility for in vivo applications .

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase metabolic stability compared to bulkier chlorine .

- Phenoxy vs. Phenyl: The phenoxy group introduces an ether linkage, altering electronic distribution and hydrogen-bonding capacity relative to non-ether analogs .

Biological Activity

1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-(2,4-Difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine is C15H15F2N. The presence of fluorine atoms in the structure often enhances lipophilicity, which can improve biological availability and potency against various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H15F2N |

| Molecular Weight | 263.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains. The incorporation of fluorine is believed to enhance the compounds' interaction with microbial membranes.

Case Study: Antimicrobial Efficacy

In a study evaluating fluoroaryl-2,2′-bichalcophene derivatives, it was found that these compounds significantly reduced the viability of Salmonella typhimurium TA1535 at concentrations of 50 and 100 µM. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 16 µM, indicating strong antibacterial activity .

Anticancer Potential

Fluorinated compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MA-1156 | 16 | Enzyme inhibition |

| MA-1115 | 32 | Apoptosis induction |

| MA-1116 | 64 | Cell cycle arrest |

The data suggest that the introduction of fluorine atoms can significantly enhance the biological activity of these compounds, making them promising candidates for further development in cancer therapeutics .

Neuropharmacological Effects

Another area of research is the effect of this compound on neuropharmacological targets, particularly monoamine oxidase (MAO) inhibition. MAO inhibitors are crucial in treating depression and other mood disorders.

Research Findings

A study indicated that certain derivatives showed promising MAO inhibition, suggesting potential applications in treating depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl rings and the introduction of electron-withdrawing groups like fluorine enhance biological activity. The fluorine substitution not only increases lipophilicity but also stabilizes the molecule against metabolic degradation.

Summary of SAR Findings

- Fluorination : Enhances lipophilicity and biological activity.

- Aromatic Substitution : Modifications in the phenyl rings can lead to significant changes in potency.

- Basic Skeleton : The core structure plays a vital role in determining overall pharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-(2,4-difluorophenoxy)-5-fluorophenyl)-N-methylmethanamine in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- Waste Management: Segregate waste into halogenated organic containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations (e.g., EPA guidelines) .

- Emergency Procedures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer:

- Statistical Experimental Design: Use factorial design (e.g., Box-Behnken or central composite design) to screen variables like temperature, solvent polarity, and catalyst loading. For example, a study on similar fluorinated amines achieved 15% yield improvement by optimizing reaction time and stoichiometry .

- Purification Techniques: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Answer:

- NMR Analysis: -NMR is critical for resolving fluorine environments (e.g., 2,4-difluorophenoxy vs. 5-fluorophenyl groups). Compare shifts to reference compounds like 1,3-difluorobenzene (δ = -115 to -120 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to confirm molecular ion [M+H] with <2 ppm error. Example: Theoretical m/z 352.12 vs. observed 352.14 .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer:

- Quantum Chemical Calculations: Perform DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, ICReDD’s reaction path search methods reduced optimization time by 40% in analogous fluorinated systems .

- Molecular Docking: Use AutoDock Vina to predict binding affinity toward targets (e.g., kinase enzymes). Prioritize derivatives with lower ΔG values (<-8 kcal/mol) and validate via SPR assays .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

- Answer:

- Isotopic Labeling: Introduce or at reactive sites (e.g., phenoxy oxygen) to track intermediates via MS/MS fragmentation patterns .

- Kinetic Isotope Effect (KIE) Studies: Compare ratios to distinguish between concerted vs. stepwise pathways. A KIE >1.5 suggests proton transfer is rate-limiting .

Q. How do solvent effects influence the compound’s stability under varying pH conditions?

- Answer:

- pH-Dependent Stability Studies: Use UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation in buffers (pH 2–12). Polar aprotic solvents (DMF, DMSO) stabilize the compound at pH 7–9, while acidic media promote hydrolysis of the methanamine group .

- Arrhenius Analysis: Calculate activation energy () for degradation at 25–60°C. For example, = 65 kJ/mol in aqueous ethanol suggests hydrolytic vulnerability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.